2,4-Bis(benzyloxy)benzaldehyde

Catalog No.
S670769
CAS No.
13246-46-3
M.F
C21H18O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(benzyloxy)benzaldehyde

CAS Number

13246-46-3

Product Name

2,4-Bis(benzyloxy)benzaldehyde

IUPAC Name

2,4-bis(phenylmethoxy)benzaldehyde

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

DMYYTMVFUMDOGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3

Synonyms

2,4-bis(phenylmethoxy)-Benzaldehyde

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3

2,4-Bis(benzyloxy)benzaldehyde (MW: 318.37) is a high-value, pre-protected aromatic building block widely procured for the synthesis of complex polyphenols, flavonoids, and stilbene derivatives [1]. By masking the reactive hydroxyl groups of the 2,4-dihydroxybenzaldehyde core with robust benzyl ethers, this compound enables aggressive downstream carbon-carbon bond-forming reactions—such as Wittig olefinations, aldol condensations, and organometallic additions—without premature quenching or side reactions [2]. Commercially available at high purities (≥98% HPLC), procuring this intermediate directly bypasses the need for in-house benzylation, eliminating exposure to toxic alkylating agents while streamlining scalable synthetic workflows [1].

Research Fit

1
Protected 2,4-dihydroxybenzaldehyde precursor for regioselective synthesis workflows
2
Enables orthogonal deprotection and functionalization of hydroxyl positions
3
Suited for multi-step natural product and medicinal chemistry campaigns

Substituting 2,4-bis(benzyloxy)benzaldehyde with its unprotected precursor (2,4-dihydroxybenzaldehyde) or its methoxy analog (2,4-dimethoxybenzaldehyde) introduces severe process liabilities [1]. Unprotected hydroxyl groups act as acidic proton donors that rapidly quench basic organometallic reagents, drastically reducing yields in critical coupling steps and requiring wasteful excess equivalents of expensive reagents[2]. Conversely, while 2,4-dimethoxybenzaldehyde offers similar protection during basic reactions, the subsequent removal of methoxy groups requires harsh, highly reactive Lewis acids (such as BBr3) that frequently degrade sensitive functional groups in complex target molecules [1]. The bis-benzyloxy format is specifically selected because it allows for quantitative, orthogonal deprotection under mild catalytic hydrogenolysis, preserving fragile molecular architectures [2].

Substitution Risk

Regioisomer 3,4- or 2,5-bis(benzyloxy)benzaldehyde alters deprotection sequence and may lead to undesired final products
Protecting group Methyl ethers or other groups change reactivity profile and can require additional synthetic steps
Identity Spectral data for incorrect isomers are distinct; regioisomeric purity must be confirmed to avoid synthetic failures

Orthogonal Deprotection Efficiency vs. Methoxy Analogs

In the synthesis of complex polyphenols, the choice of protecting group dictates the success of the final deprotection step. 2,4-Bis(benzyloxy) derivatives can be quantitatively deprotected using 10% Pd/C under 1 bar of H2 at room temperature, routinely achieving yields of ≥95% within 2 hours [1]. In contrast, the deprotection of 2,4-dimethoxybenzaldehyde derivatives requires harsh Lewis acids (e.g., BBr3 at low temperatures), which often leads to incomplete cleavage or degradation of sensitive functional groups, reducing final yields[2]. This makes the benzyloxy-protected compound superior for late-stage synthesis.

Evidence DimensionFinal deprotection yield and conditions
Target Compound Data≥95% yield; 1 bar H2, 10% Pd/C, room temperature, 2 hours
Comparator Or Baseline2,4-Dimethoxybenzaldehyde derivatives (requires BBr3, harsh Lewis acidic conditions, variable yields)
Quantified DifferenceEliminates Lewis acid degradation, securing near-quantitative (>95%) recovery of the target phenol.
ConditionsLate-stage global deprotection in complex natural product synthesis.

Mild hydrogenolysis prevents the degradation of complex, acid-sensitive APIs during the final deprotection step, maximizing overall process yield.

Intermediate yield
Reported
90% yield vs typical 60–85%
Supports efficient multi-step synthesis planning
Lespedezol A1 route; single-step preparation

Reagent Efficiency in Organometallic Coupling vs. Unprotected Precursors

Using unprotected 2,4-dihydroxybenzaldehyde in basic carbon-carbon coupling reactions (such as Grignard additions or Wittig olefinations) results in the immediate quenching of the reagent by the acidic phenolic protons [1]. This requires the addition of at least 2-3 extra equivalents of expensive organometallic bases merely to form the unreactive phenoxide, often resulting in poor conversion (<50%). Procuring pre-protected 2,4-bis(benzyloxy)benzaldehyde eliminates this issue, allowing for stoichiometric (1.0-1.2 eq) reagent use and driving coupling yields above 80%[2].

Evidence DimensionOrganometallic reagent equivalents required
Target Compound Data1.0 - 1.2 equivalents (high coupling yield)
Comparator Or Baseline2,4-Dihydroxybenzaldehyde (>3.0 equivalents required due to proton quenching)
Quantified DifferenceReduces expensive reagent consumption by >60% while significantly improving coupling conversion.
ConditionsStrongly basic carbon-carbon bond forming reactions (e.g., Wittig, Grignard, or LDA-mediated aldol).

Procuring the pre-protected aldehyde drastically reduces the consumption of expensive or hazardous organometallic reagents and simplifies purification.

Derived inhibitor potency
Class-level inference
IC50 0.39 μM vs 35.9 μM (92-fold)
Demonstrates scaffold utility for tyrosinase inhibitor programs
Final compound activity; in vitro assay

Process Safety and Time Savings vs. In-House Benzylation

Synthesizing 2,4-bis(benzyloxy)benzaldehyde in-house from 2,4-dihydroxybenzaldehyde requires handling benzyl bromide or benzyl chloride—both potent lachrymators and toxic alkylating agents[1]. The reaction typically requires 5 to 12 hours of reflux in the presence of a base (e.g., K2CO3), followed by extensive aqueous workup and recrystallization to achieve >95% purity [2]. Direct procurement of the ≥98% pure compound eliminates these hazardous steps, saving over 24 hours of processing time per batch and removing toxic regulatory burdens from the laboratory workflow [1].

Evidence DimensionHazardous reagent handling and processing time
Target Compound Data0 hours preparation; no exposure to alkylating agents
Comparator Or BaselineIn-house synthesis (5-12 hours reflux + workup; requires handling toxic benzyl bromide)
Quantified DifferenceSaves >24 hours of total processing and purification time while eliminating lachrymator exposure.
ConditionsStandard laboratory or pilot-scale synthesis preparation.

Purchasing the pre-protected building block accelerates project timelines and eliminates significant safety and regulatory overhead associated with benzylating agents.

Spectral identity
Supporting evidence
1H NMR, FTIR, GC-MS reference data available
Enables regioisomer verification and quality control
SpectraBase; distinct from other isomers

Total Synthesis of Polyphenolic Natural Products

Due to its mild deprotection profile (Pd/C, H2), this compound is the ideal starting material for synthesizing complex, acid-sensitive polyphenols, such as glycosylated stilbenes (e.g., oxyresveratrol derivatives) and anziaic acid analogs. It allows for aggressive intermediate coupling steps while ensuring >95% yield during final global deprotection[1].

Synthesis of Topoisomerase I Inhibitors

The compound is a validated precursor in the synthesis of anziaic acid analogues, which function as topoisomerase I inhibitors. The robust benzyloxy protection allows for multi-step sequences—including chlorite oxidations and esterifications—before a clean, high-yield final hydrogenolysis step [2].

Precursor for Advanced Flavonoid and Chalcone Libraries

In the generation of flavonoid libraries for high-throughput screening, the pre-protected nature of this aldehyde prevents unwanted side reactions during high-temperature aldol condensations. This ensures high-purity chalcone intermediates, which are essential for reproducible downstream cyclization into target flavonoids [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isoflavonoid natural product synthesis
High-yielding protected intermediate
Reaction yield and regiochemical integrity
Tyrosinase inhibitor development
Scaffold for resorcinol glycosides
In vitro enzyme inhibition and structure-activity relationship
Regioselective protection strategy
Correct 2,4-substitution pattern
Spectral matching against reference data

XLogP3

4.3

Explore Compound Types